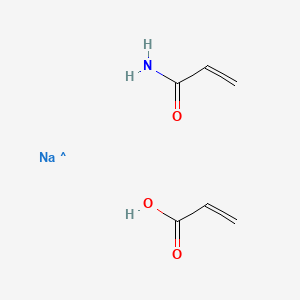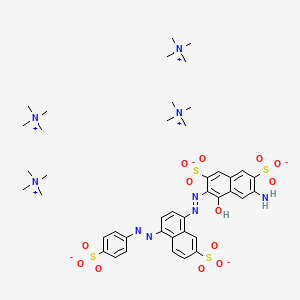
L-Sorbose, 6-azido-6-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Sorbose, 6-azido-6-deoxy- is a derivative of L-sorbose, a ketohexose sugar. This compound is characterized by the substitution of an azido group (-N₃) at the sixth carbon position, replacing the hydroxyl group (-OH). This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Sorbose, 6-azido-6-deoxy- typically involves a multi-step process. One common method starts with L-sorbose, which undergoes selective protection and activation of the hydroxyl groups. The key step involves the substitution of the hydroxyl group at the sixth position with an azido group. This can be achieved using reagents such as azidotrimethylsilane (TMSN₃) in the presence of a catalyst like tin(IV) chloride (SnCl₄) under anhydrous conditions .
Industrial Production Methods
Industrial production of L-Sorbose, 6-azido-6-deoxy- often employs enzymatic methods due to their efficiency and selectivity. For instance, a two-step enzymatic strategy involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose. The azido group is then introduced using azidotrimethylsilane .
Analyse Des Réactions Chimiques
Types of Reactions
L-Sorbose, 6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Azidotrimethylsilane (TMSN₃), tin(IV) chloride (SnCl₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Copper(I) iodide (CuI), sodium ascorbate
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-amino-6-deoxy-L-sorbose.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
L-Sorbose, 6-azido-6-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of L-Sorbose, 6-azido-6-deoxy- is primarily determined by the azido group. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. In biological systems, the azido group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparaison Avec Des Composés Similaires
L-Sorbose, 6-azido-6-deoxy- can be compared with other azido sugars and deoxy sugars:
6-deoxy-L-sorbose: Lacks the azido group, making it less reactive in bioorthogonal chemistry.
6-azido-6-deoxy-D-glucose: Similar structure but different stereochemistry, leading to different biological interactions.
6-amino-6-deoxy-L-sorbose: The reduced form of L-Sorbose, 6-azido-6-deoxy-, with different reactivity and applications.
L-Sorbose, 6-azido-6-deoxy- stands out due to its unique combination of the azido group and the L-sorbose backbone, providing a versatile tool for various scientific and industrial applications.
Propriétés
Numéro CAS |
120524-87-0 |
|---|---|
Formule moléculaire |
C6H11N3O5 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5+,6+/m0/s1 |
Clé InChI |
DHCFCMVDOWDQHL-OTWZMJIISA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Synonymes |
L-Sorbose, 6-azido-6-deoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)



